

Application Note: HMPL-689 for Ex Vivo Patient Sample Analysis

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Compound of Interest

Compound Name: HMPL-689

Cat. No.: B1192938

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Introduction

HMPL-689 (Amdizalisib) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} The PI3K signaling pathway is crucial for the proliferation, survival, and activation of B-cells.^{[3][4]} In many B-cell malignancies, such as various types of lymphomas, the B-cell receptor (BCR) signaling pathway, in which PI3K δ is a key component, is often overactive.^{[3][5]} By selectively targeting PI3K δ , **HMPL-689** aims to block these aberrant survival signals, leading to the death of malignant B-cells with potentially fewer side effects compared to broader PI3K inhibitors.^[6]

Therapeutic Rationale

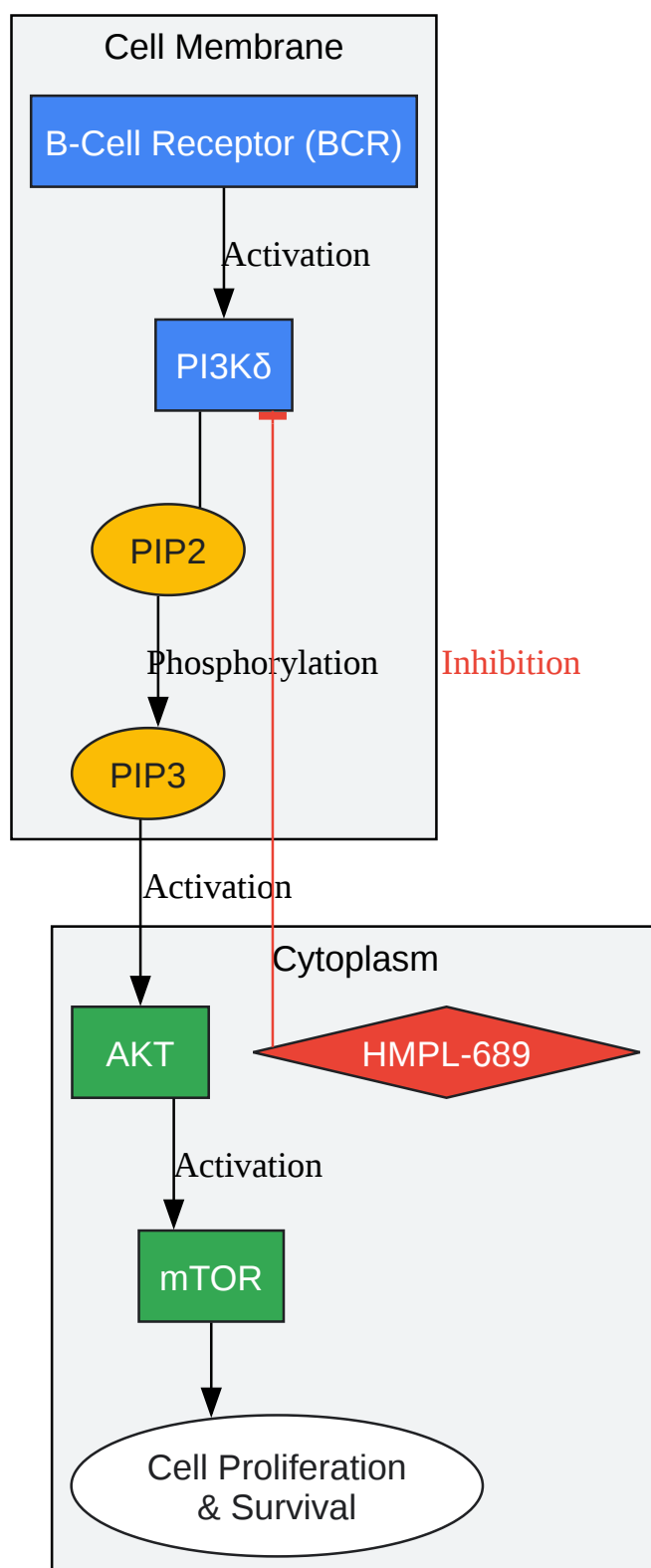
The therapeutic strategy behind **HMPL-689** is to inhibit the PI3K/AKT/mTOR signaling cascade, which is a critical intracellular pathway that regulates cell growth, proliferation, and survival.^{[6][7]} Dysregulation of this pathway is a common feature in cancer.^[7] Preclinical models have demonstrated that **HMPL-689** potently inhibits the survival of B-cell lymphoma cell lines.^[2] Clinical trials in patients with relapsed or refractory lymphomas have shown promising single-agent activity and a manageable safety profile.^[1]

Application for Ex Vivo Analysis

Ex vivo analysis of patient-derived tumor cells provides a valuable platform for assessing the sensitivity of a patient's specific cancer to a therapeutic agent.^[8] This approach can help elucidate mechanisms of response and resistance and may guide personalized treatment

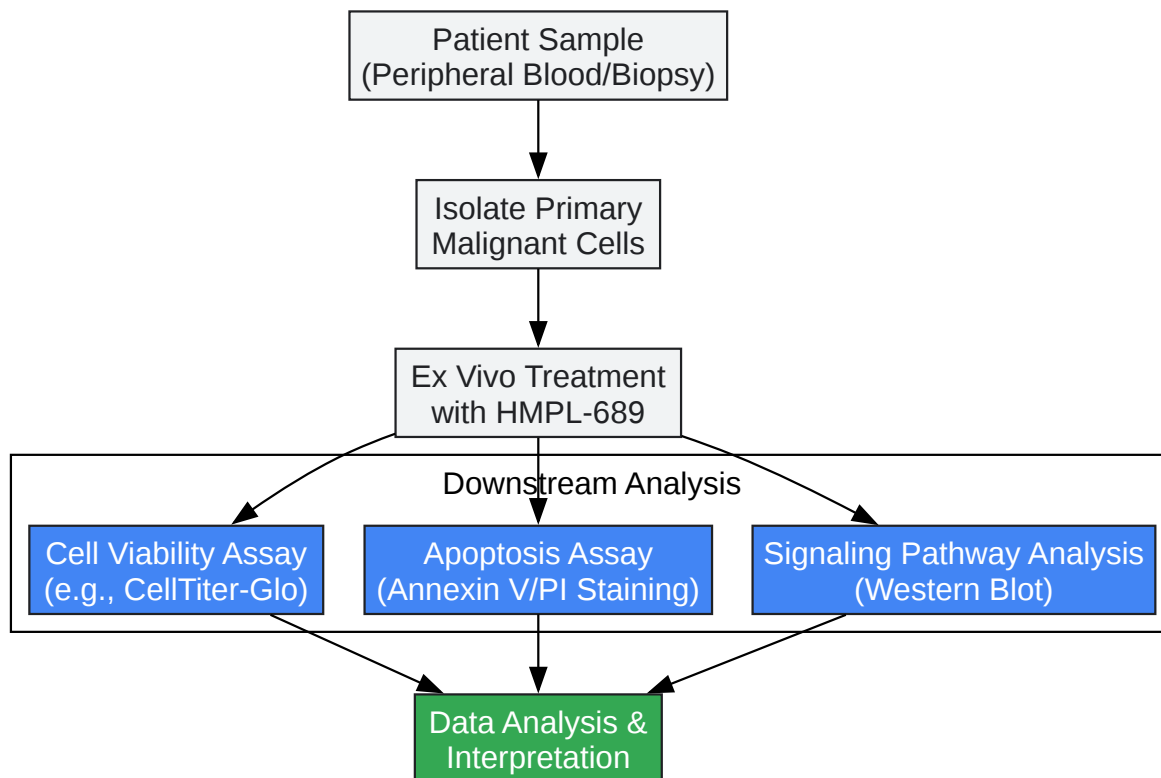
strategies. These protocols describe methods for treating primary cells from patients with hematologic malignancies with **HMPL-689** and analyzing the subsequent effects on cell viability, apoptosis, and intracellular signaling.

Signaling Pathway and Experimental Workflow



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PI3K Signaling Pathway and **HMPL-689** Inhibition.



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Experimental Workflow for Ex Vivo Analysis.

Experimental Protocols

Protocol 1: Isolation of Primary Lymphoma Cells

This protocol outlines the isolation of mononuclear cells from peripheral blood, which is a common source for lymphoma cells in certain disease states.

- **Sample Collection:** Collect peripheral blood from patients in heparin-coated tubes.
- **Dilution:** Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
- **Density Gradient Centrifugation:** Carefully layer the diluted blood over a Ficoll-Paque PLUS (or similar density gradient medium) in a conical tube.

- Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Harvesting: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
- Washing: Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
- Cell Counting: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum) and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.

Protocol 2: Ex Vivo Drug Treatment and Viability Assay

This protocol uses a luminescent cell viability assay to determine the dose-dependent effect of **HMPL-689**.

- Cell Plating: Seed the isolated primary cells in a 96-well opaque-walled plate at a density of 2×10^4 to 5×10^4 cells per well in 50 μ L of culture medium.
- Drug Preparation: Prepare a 2X stock solution of **HMPL-689** in culture medium at various concentrations (e.g., ranging from 1 nM to 10 μ M). Include a vehicle control (e.g., DMSO).
- Treatment: Add 50 μ L of the 2X **HMPL-689** stock solution or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
- Data Acquisition: Read the luminescence on a plate reader.
- Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell viability).

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Cell Treatment:** In a 6-well plate, treat 1×10^6 cells with **HMPL-689** at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
- **Cell Harvesting:** Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
- **Washing:** Wash the cells once with cold PBS.
- **Staining:** Resuspend the cells in 100 μ L of 1X Annexin V binding buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Dilution:** Add 400 μ L of 1X Annexin V binding buffer to each sample.
- **Flow Cytometry:** Analyze the samples on a flow cytometer within one hour.
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: PI3K Pathway Analysis by Western Blot

This protocol assesses the inhibition of downstream signaling from PI3K δ .[\[7\]](#)[\[12\]](#)

- **Cell Treatment and Lysis:** Treat $2-5 \times 10^6$ cells with **HMPL-689** for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.

- Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.^[7]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Effect of **HMPL-689** on Cell Viability (IC50)

Patient Sample ID	Diagnosis	HMPL-689 IC50 (nM)
P001	Follicular Lymphoma	15.2
P002	Chronic Lymphocytic Leukemia	8.9
P003	Diffuse Large B-Cell Lymphoma	124.5

| P004 | Follicular Lymphoma | 22.7 |

Table 2: Apoptosis Induction by **HMPL-689** (48h Treatment)

Patient Sample ID	Treatment	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
P001	Vehicle Control	4.1 ± 0.5	2.3 ± 0.3
P001	HMPL-689 (15 nM)	28.5 ± 2.1	15.4 ± 1.8
P002	Vehicle Control	5.2 ± 0.7	3.1 ± 0.4

| P002 | **HMPL-689** (10 nM) | 35.1 ± 3.5 | 20.2 ± 2.5 |

Table 3: PI3K Pathway Inhibition by **HMPL-689** (4h Treatment)

Patient Sample ID	Treatment	p-AKT/Total AKT (Fold Change)	p-S6/Total S6 (Fold Change)
P001	Vehicle Control	1.00	1.00
P001	HMPL-689 (15 nM)	0.15 ± 0.04	0.21 ± 0.06
P002	Vehicle Control	1.00	1.00

| P002 | **HMPL-689** (10 nM) | 0.11 ± 0.03 | 0.18 ± 0.05 |

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